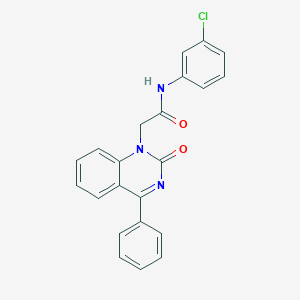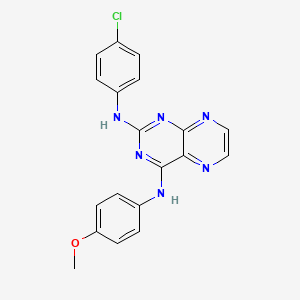
N-(3-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as CTX-0294885, is a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. This compound has been extensively studied in preclinical trials and has demonstrated promising results in inhibiting the activity of certain enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
Novel quinazolinyl acetamides have been synthesized and investigated for their analgesic and anti-inflammatory activities. Among these, certain compounds demonstrated significant potency in analgesic and anti-inflammatory effects, with minimal ulcerogenic potential compared to traditional NSAIDs like aspirin (Alagarsamy et al., 2015).
Antimicrobial Applications
Quinazolinone analogs have shown promising in vitro antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeuroginosa. These compounds have also been subjected to molecular docking studies to analyze their binding affinity, providing insights into their potential mechanisms of action (Rajasekaran & Rao, 2015).
Antitumor and Anticancer Applications
The therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis was evaluated, showing significant antiviral and antiapoptotic effects in vitro. This compound also decreased viral load and increased survival in infected mice, suggesting its potential in antiviral therapy (Ghosh et al., 2008). Additionally, new quinazolinone derivatives were synthesized and showed broad-spectrum antitumor activity, indicating their potential as anticancer agents (Al-Suwaidan et al., 2016).
Structural and Inclusion Compound Studies
The structural aspects of amide-containing isoquinoline derivatives were studied, revealing their potential in forming gels and crystalline salts with various acids. This research opens avenues for exploring these compounds in pharmaceutical formulations and drug delivery systems (Karmakar et al., 2007).
Molecular Docking and Drug Design
Molecular docking studies have been integral in understanding the interaction of quinazolinone derivatives with biological targets, aiding in the design of molecules with enhanced therapeutic effects. These studies have helped identify compounds with significant antimicrobial and anticancer activities, guiding the development of new drugs (Mehta et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-9-6-10-17(13-16)24-20(27)14-26-19-12-5-4-11-18(19)21(25-22(26)28)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQHLHWVEJPIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2860450.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2860451.png)


![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2860456.png)
![Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860457.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2860459.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2860461.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2860463.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2860468.png)

